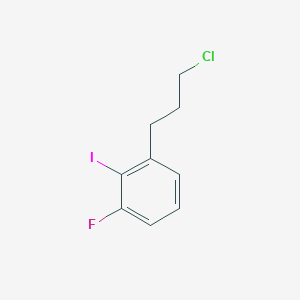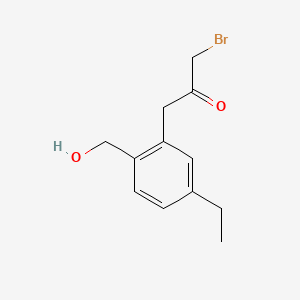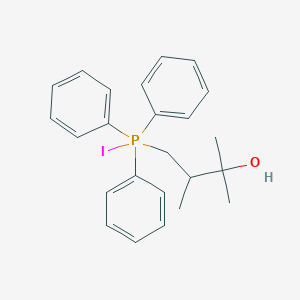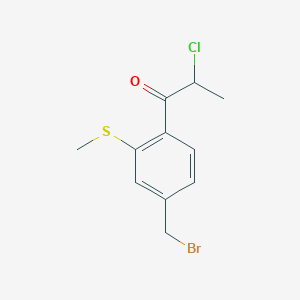
3-Nitro-6-(trifluoromethyl)quinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-6-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative . Other methods may involve cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of recyclable catalysts, solvent-free reaction conditions, and green chemistry principles to minimize environmental impact .
化学反应分析
Types of Reactions
3-Nitro-6-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, often in the presence of a catalyst to enhance reaction rates .
Major Products
The major products formed from these reactions include aminoquinoline derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
科学研究应用
3-Nitro-6-(trifluoromethyl)quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Medicine: Potential use in the treatment of diseases such as malaria, cancer, and viral infections.
Industry: Used in the production of liquid crystals and as a component in various dyes.
作用机制
The mechanism of action of 3-Nitro-6-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit various enzymes, leading to its biological activity. The quinoline ring structure allows it to interact with DNA and other cellular components, disrupting normal cellular processes and leading to its therapeutic effects .
相似化合物的比较
Similar Compounds
- 3-Nitro-7-(trifluoromethyl)quinolin-4-ol
- 3-Nitro-8-(trifluoromethyl)quinolin-4-ol
Uniqueness
3-Nitro-6-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern, which provides distinct biological activities and chemical properties compared to other similar compounds. The position of the trifluoromethyl group and the nitro group on the quinoline ring significantly influences its reactivity and interactions with biological targets .
属性
分子式 |
C10H5F3N2O3 |
|---|---|
分子量 |
258.15 g/mol |
IUPAC 名称 |
3-nitro-6-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)5-1-2-7-6(3-5)9(16)8(4-14-7)15(17)18/h1-4H,(H,14,16) |
InChI 键 |
BSEYZIJJVYUXBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B14062362.png)


![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)










